

A Comparative Analysis of LP10 in the Treatment of Oral Lichen Planus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LP10

Cat. No.: B15566429

[Get Quote](#)

This guide provides a comprehensive overview of the efficacy of **LP10**, a novel liposomal formulation of tacrolimus, for the treatment of Oral Lichen Planus (OLP). The data presented is primarily from a Phase 2a clinical trial. It is important to note that this was an open-label study and did not include a placebo arm for direct comparison. The information is intended for researchers, scientists, and drug development professionals to objectively assess the performance of **LP10**.

Oral Lichen Planus is a chronic, T-cell-mediated autoimmune disease affecting the oral mucosa, with no current FDA-approved therapy.[1] **LP10** is being developed as a potential first-in-class therapy to address this unmet medical need.[2]

Efficacy Data from Phase 2a Clinical Trial

A multicenter, dose-ranging Phase 2a study was conducted to evaluate the safety and efficacy of **LP10** in 27 adults with biopsy-confirmed symptomatic OLP who had previously failed standard therapies.[2][3] Patients administered a 3-minute **LP10** oral rinse twice daily for four weeks, followed by a two-week safety follow-up.[2] All three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg) demonstrated statistically significant improvements at the 4-week mark across multiple efficacy endpoints ($p < 0.05$).[2]

Efficacy Endpoint	Measurement Tool	Outcome at Week 4
Investigator Assessment	Investigator Global Assessment (IGA)	Clear reductions in ulceration and erythema scores.[2]
Patient-Reported Pain and Sensitivity	Numerical Rating Scales (NRS)	Significant reductions in pain and sensitivity.[2][4]
Patient-Reported Symptoms	OLP Symptom Severity Measure (OLPSSM)	Meaningful improvement in overall symptom burden.[2][4]
Patient Global Response	Patient Global Response Assessment (GRA)	Not detailed in the search results.

Sustained efficacy was observed, with all patients maintaining clinical benefit through the 2-week follow-up period.[2]

Safety and Tolerability

LP10 was well-tolerated among all 27 patients who completed the treatment, with no serious adverse events reported.[2][3] The most common treatment-related adverse event was mild to moderate dry mouth, occurring in 18.5% of patients.[2][3] A key finding was the minimal systemic exposure to tacrolimus, with 76% of blood measurements below the detection limit (<1.0 ng/mL), underscoring the favorable safety profile of this topical formulation.[2][3]

Experimental Protocols

Phase 2a Clinical Trial Methodology

The Phase 2a study was a multicenter, dose-ranging, open-label trial conducted at five U.S. clinical sites.[2]

- **Participants:** 27 adult patients (81.5% female, median age 62) with biopsy-confirmed symptomatic OLP who had failed previous standard therapies, including topical corticosteroids.[2]
- **Intervention:** Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus). They used a 10 mL LP-10 oral rinse for 3 minutes twice daily for 4

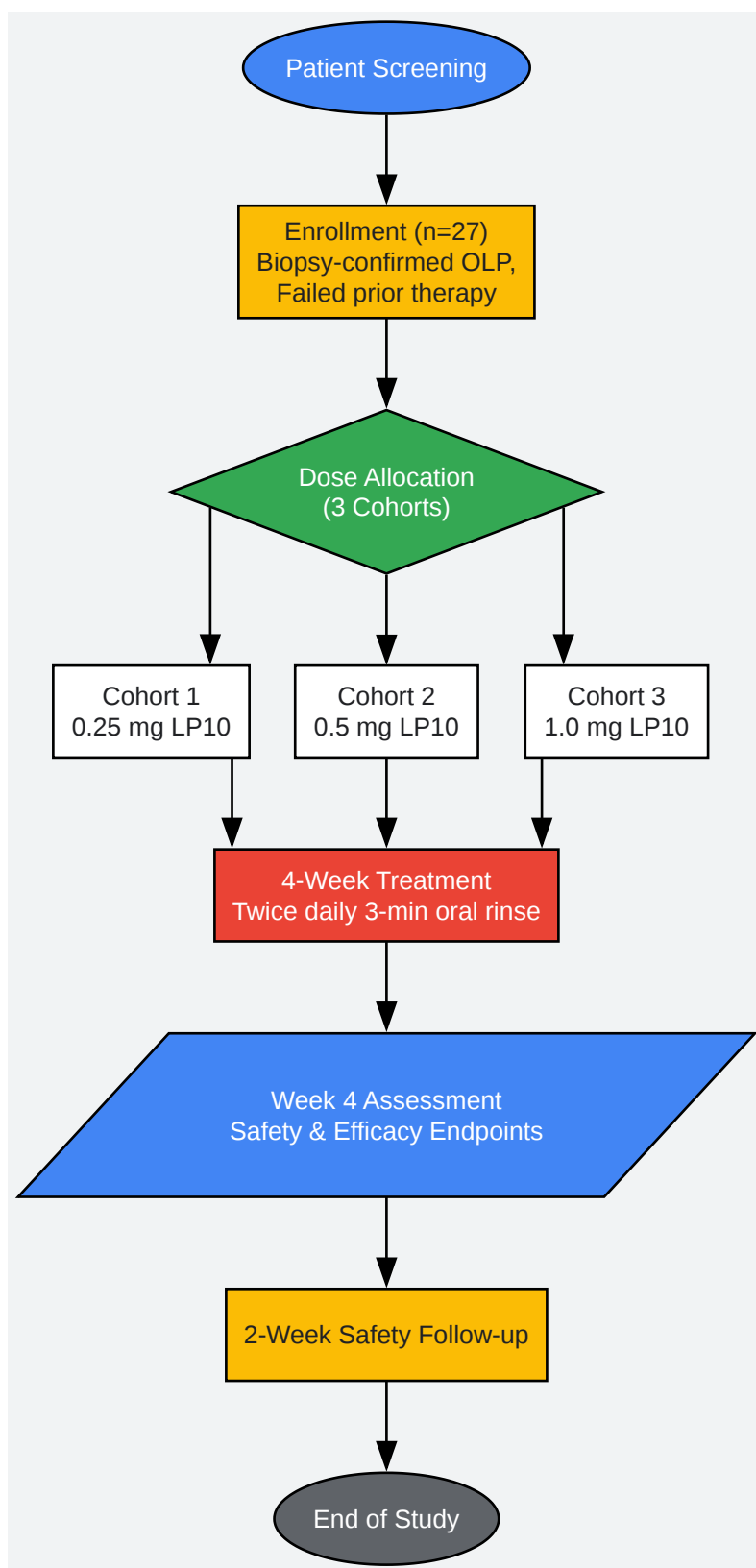
weeks.[2][4]

- Follow-up: A 2-week safety follow-up was conducted after the treatment period.[2]
- Primary Endpoint: Safety and tolerability.[3]
- Secondary Efficacy Endpoints: Investigator Global Assessment (IGA), Reticulation/Erythema/Ulceration (REU) score, Pain/Sensitivity Numerical Rating Scale (NRS), and OLP Symptom Severity Measure (OLPSSM).[2][4]

Mechanism of Action

LP10 is a proprietary liposomal formulation of tacrolimus, a calcineurin inhibitor.[2] Its mechanism of action in OLP, a T-cell-mediated autoimmune disease, involves the inhibition of T-lymphocyte activation. Tacrolimus binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), blocking its translocation to the nucleus and thereby inhibiting the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2).





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lipella.com [lipella.com]
- 2. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of LP10 in the Treatment of Oral Lichen Planus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566429#validating-the-efficacy-of-lp10-against-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com